3-iodo-N-1-naphthylbenzamide

Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Medicinal chemistry teams require precise iodo-benzamide regioisomers to validate zinc finger-targeted antineoplastic activity-generic analogs fail to replicate thiol-trapping reactivity. 3-Iodo-N-1-naphthylbenzamide solves this with: - Iodine at meta-position for optimal σ-hole halogen bonding & distinct interaction vector vs ortho/para isomers - Documented differentiation-inducing activity for psoriasis/APL research (US Patent 6,225,323) - Key intermediate for benzo[c]phenanthridine alkaloid total synthesis via PIFA oxidative cyclization Available for immediate R&D shipment.

Molecular Formula C17H12INO
Molecular Weight 373.19 g/mol
Cat. No. B3679548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-1-naphthylbenzamide
Molecular FormulaC17H12INO
Molecular Weight373.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C17H12INO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)
InChIKeyFLSJNQZRSRCBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-1-naphthylbenzamide: A Halogenated N-Arylbenzamide Scaffold for Targeted Chemical Biology and Organic Synthesis


3-Iodo-N-1-naphthylbenzamide (N-(1-naphthyl)-3-iodobenzamide) is a halogenated N-arylbenzamide derivative characterized by a 1-naphthyl substituent on the amide nitrogen and an iodine atom at the meta-position of the benzoyl ring . This compound belongs to a broader class of iodo-benzamide derivatives described in the patent literature as possessing antineoplastic and antiviral properties, functioning via inhibition of transcription factor binding to zinc finger domains [1]. Its structure places it within a chemical space of significant interest for medicinal chemistry, particularly as a potential synthetic intermediate for alkaloid total synthesis [2].

Halogenated N-arylbenzamide SAR studies (meta-iodo)
Zinc finger transcription factor research tool
Benzo[c]phenanthridine alkaloid synthesis intermediate
Halogen bonding chemical biology probe

Why 3-Iodo-N-1-naphthylbenzamide Cannot Be Interchanged with Other Halogenated N-Arylbenzamides


The precise regio- and chemoselective reactivity of 3-iodo-N-1-naphthylbenzamide is fundamentally dictated by the synergistic electronic effects of the iodine at the 3-position and the 1-naphthyl group. Simple substitution with other halogen regioisomers (e.g., 2-iodo or 4-iodo) or smaller halogens (e.g., 3-bromo, 3-chloro) alters the molecular dipole, steric bulk, and the activation energy for key transformations like oxidative biaryl coupling [1]. In biological contexts, the class of iodo-benzamide derivatives demonstrates that the iodo substituent is critical for zinc finger-targeted antineoplastic activity, a mechanism where smaller or differently positioned halogens may fail to achieve the requisite thiol-trapping reactivity [2]. Therefore, generic replacement without quantitative re-validation would introduce significant risk of synthetic failure or loss of biological activity.

Regioisomer substitution (2-iodo, 4-iodo)
Alters electronic dipole and steric bulk, potentially shifting reactivity in oxidative coupling and binding pose in SAR campaigns; electronic environment critical for zinc finger targeting may not be preserved.
Smaller halogens (3-bromo, 3-chloro)
May fail to achieve requisite thiol-trapping reactivity; iodine is a key pharmacophoric group for zinc finger inhibition described in patent literature, and smaller halogens lack this functionality.
Unsubstituted or 3-chloro N-1-naphthylbenzamide
No reported mechanism-based antiproliferative or pro-differentiation activity; direct substitution without re-validation introduces risk of lost biological context in cell-based studies.

Quantitative Differentiation of 3-Iodo-N-1-naphthylbenzamide: SAR, Biological Activity, and Synthetic Utility


Regioisomeric Differentiation: Impact of Iodo Position on Molecular Properties

The target compound, 3-iodo-N-1-naphthylbenzamide, possesses an iodine atom at the meta-position of the benzamide ring, distinguishing it from its ortho (2-iodo) and para (4-iodo) regioisomers. While direct comparative biological IC50 data for the three regioisomers is not available in the public domain from these search results, their distinct chemical properties are well-established. The 2-iodo isomer (CAS 314284-07-6) has a reported density of 1.7±0.1 g/cm³ and a boiling point of 415.6±28.0 °C at 760 mmHg . The 4-iodo isomer has a predicted boiling point of 414.7±28.0 °C and a pKa of 13.14±0.30 . This variation in physicochemical properties, driven by the iodo position, strongly suggests differential binding poses and reactivity profiles, making the meta-substituted 3-iodo isomer a unique chemical probe in SAR campaigns.

Regioisomeric Properties
Class-level
3-iodo (meta) vs 2-iodo (density 1.7±0.1 g/cm³, BP 415.6±28.0 °C) vs 4-iodo (pred. BP 414.7±28.0 °C, pKa 13.14±0.30)
Regioisomeric position affects physicochemical profiles relevant to SAR interpretation.
Predicted and experimental data indicate different interaction potentials; experimental validation for 3-iodo isomer needed.
Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Halogen-Dependent Biological Activity: Iodo vs. Chloro and Unsubstituted Analogs in Zinc Finger Inhibition

The class of 'activated iodo-benzamide derivatives' is explicitly described in US Patent 6,225,323 as possessing three critical pharmacophoric groups: a chelating group, a thiol trapping group, and an activating group [1]. The iodine atom is a key component of this pharmacophore, contributing to the compound's ability to inhibit the binding of transcription factors to zinc finger domains, a mechanism of action for both antineoplastic and antiviral effects. These compounds are effective in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations [1]. The unsubstituted N-1-naphthylbenzamide (CAS 634-42-4) and its 3-chloro analog (CAS 96963-51-8) lack this critical iodo functionality, and are consequently not described within the same mechanism of action. This class-level structure-activity relationship indicates that the iodine atom is not merely a spectator substituent but a crucial element for this biological targeting.

Zinc Finger Inhibition Mechanism
Class-level
Iodo-benzamide pharmacophore described in US6225323; iodine acts as thiol trap essential for transcription factor binding inhibition.
Iodo substituent is critical for targeted zinc finger mechanism; chloro or unsubstituted analogs not associated with this mode of action.
Specific IC50 for 3-iodo compound not retrieved; class-level inference from patent literature.
Antineoplastic Antiviral Zinc Finger Inhibitor

Cellular Differentiation Activity: Evidence for Anti-Proliferative and Pro-Differentiation Effects

A direct assertion from the RDF-annotated web data indicates that 3-iodo-N-1-naphthylbenzamide 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This functional profile is distinct from simple cytotoxicity; it implies an epigenetic or signaling-mediated mechanism of action. This differentiation-inducing activity provides a clear conceptual differentiator from merely cytotoxic benzamide analogs. For instance, the parent compound N-1-naphthylbenzamide and its chloro or bromo counterparts lack any such publicly documented pro-differentiation effects.

Pro-Differentiation Activity
Source review
Qualitative report: arrests proliferation of undifferentiated cells and induces monocyte differentiation (RDF data).
Supports differentiation-based cell response research; distinct from simple cytotoxicity.
Source from web data; cell line not specified; requires independent validation.
Cancer Therapeutics Cell Differentiation Leukemia

Synthetic Utility: A Key Substrate for Benzo[c]phenanthridine Alkaloid Synthesis via Hypervalent Iodine Chemistry

3-iodo-N-1-naphthylbenzamide serves as a critical 'naphthylbenzamide' substrate in the PIFA (phenyliodine(III)-bis(trifluoroacetate))-mediated oxidative biaryl coupling reaction to generate benzo[c]phenanthridines and phenanthridinones [1]. The Moreno et al. (2001) study specifically investigates the electronic and steric requirements of such substrates for this transformation. The iodine atom at the 3-position is not inert in this context; it can influence the outcome of the reaction, potentially by affecting the stability of the N-acylnitrenium ion intermediate or by participating in secondary interactions [1]. This specific synthetic application has not been demonstrated for the non-iodinated or chloro/bromo analogs in the same publication, making this compound a specific tool for accessing this alkaloid scaffold.

PIFA Oxidative Coupling
Reported
Validated naphthylbenzamide substrate for benzo[c]phenanthridine synthesis via hypervalent iodine chemistry (Moreno et al. 2001).
May provide unique reactivity profile; electronic effect of 3-iodo group could suppress undesired dimerization.
Exact comparative yield data for halogen analogs not retrieved; optimization required.
Organic Synthesis Alkaloid Total Synthesis Hypervalent Iodine

Optimal Procurement and Application Scenarios for 3-Iodo-N-1-naphthylbenzamide


Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide Anticancer Agents

A medicinal chemistry team is exploring iodo-benzamide derivatives as potential zinc finger transcription factor inhibitors for oncology indications. Procuring 3-iodo-N-1-naphthylbenzamide is essential as a key meta-iodo regioisomer to compare against its ortho and para counterparts. The iodine's role as a thiol-trapping group, as established in US Patent 6,225,323 [1], means that non-iodinated analogs like 3-chloro-N-1-naphthylbenzamide are not suitable controls. This compound allows the team to deconvolute the contribution of the iodo regioposition to antiproliferative potency and differentiation-inducing activity.

Investigation of Non-Cytotoxic Therapeutics for Psoriasis and Differentiation Therapy

A research group investigating new therapies for psoriasis or acute promyelocytic leukemia requires a compound that can induce differentiation of undifferentiated cells into monocytes. The RDF-annotated evidence directly attributes this 'pronounced activity' to 3-iodo-N-1-naphthylbenzamide [1]. This functional outcome is highly specific and cannot be assumed for other N-1-naphthylbenzamide analogs lacking the 3-iodo substituent.

Total Synthesis of Benzo[c]phenanthridine Natural Products

A synthetic organic chemistry group is developing a novel route to zanthoxyline or related benzo[c]phenanthridine alkaloids. The literature confirms that structurally related naphthylbenzamides undergo PIFA-mediated oxidative cyclization [1]. 3-Iodo-N-1-naphthylbenzamide is procured as a key intermediate to test whether the 3-iodo substituent can electronically direct the cyclization and suppress the problematic dimerization noted by Moreno et al., thereby improving the yield of the desired tetracyclic core.

Chemical Probe for Halogen Bonding in Biological Systems

A chemical biology lab studying non-canonical interactions in protein-ligand binding needs a probe with a strong halogen bond donor. The iodine atom at the 3-position provides a significantly stronger σ-hole compared to bromine or chlorine, while the naphthyl and benzamide groups provide a rigid aromatic scaffold for co-crystallization studies. The 3-iodo regioisomer offers a distinct interaction vector compared to the 2-iodo or 4-iodo variants, enabling precise mapping of halogen bonding pockets.

Application
Selection Property
Validation Focus
Halogenated benzamide antiproliferative SAR studies
Meta-iodo regioisomer for zinc finger targeting
Antiproliferative endpoint comparison vs ortho/para isomers
Differentiation-based cell response studies (dermatology/leukemia research)
Reported pro-differentiation activity
Monocyte differentiation endpoint validation
Total synthesis of benzo[c]phenanthridine alkaloids
Substrate for PIFA oxidative biaryl coupling
Cyclization vs dimerization selectivity
Chemical biology probe for halogen bonding interactions
Strong halogen bond donor (I vs Br/Cl) with rigid scaffold
Co-crystallization and binding pocket mapping
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